3-(5-(4-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(5-(4-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a unique combination of a pyridine ring, a thiadiazole ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and fluorophenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for further applications .
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities .
Scientific Research Applications
3-(5-(4-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(5-(4-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with pyridine, thiadiazole, and fluorophenyl groups. Examples include:
- 2-(4-Fluorophenyl)-1,3,4-thiadiazole
- 5-(4-Fluorophenyl)-2-pyridinamine
- 4-(4-Fluorophenyl)-1,2,3-thiadiazole .
Uniqueness
What sets 3-(5-(4-Fluorophenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine apart is its specific combination of functional groups, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C13H9FN4S |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C13H9FN4S/c14-10-4-1-8(2-5-10)9-3-6-11(16-7-9)12-17-13(15)19-18-12/h1-7H,(H2,15,17,18) |
InChI Key |
SCTBJCWCUGYJPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=NSC(=N3)N)F |
Origin of Product |
United States |
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